molecular formula C15H19N3OS B2550747 1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea CAS No. 1207043-77-3

1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea

Cat. No.: B2550747
CAS No.: 1207043-77-3
M. Wt: 289.4
InChI Key: JKNGVQLNECLPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea is a synthetic organic compound that features a unique combination of a dimethylamino group, a phenyl ring, and a thiophene ring

Scientific Research Applications

1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea has a wide range of scientific research applications:

Preparation Methods

The synthesis of 1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(dimethylamino)benzaldehyde with thiophene-2-carboxylic acid hydrazide under specific conditions to form the desired urea derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency .

Mechanism of Action

The mechanism of action of 1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The dimethylamino group and thiophene ring play crucial roles in its biological activity, allowing it to bind to specific receptors or enzymes. This binding can modulate various cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-18(2)13-7-5-12(6-8-13)9-10-16-15(19)17-14-4-3-11-20-14/h3-8,11H,9-10H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNGVQLNECLPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.